4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Overview
Description
The compound “4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Scientific Research Applications
Photophysical Properties and Applications
Imidazo[1,5-a]pyridine-Based Fluorescent Probes
The imidazo[1,5-a]pyridine scaffold, which shares structural similarities with 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid, has been utilized to develop fluorescent probes for membrane dynamics studies. These compounds exhibit solvatochromic behavior and intercalate successfully into lipid bilayers, suggesting their potential as cell membrane probes for investigating cellular health and biochemical pathways (Renno et al., 2022).
Synthesis and Chemical Studies
Synthesis of Novel Heterocyclic Derivatives
The structural framework of this compound allows for the creation of diverse heterocyclic derivatives. Such compounds have been synthesized from p-methyl benzoic acid through various condensation reactions, yielding derivatives with potential antimicrobial activity (Mistry & Desai, 2005).
Antimicrobial and Antifungal Activities
Antimycobacterial Activity of Fluorinated Compounds
Fluorinated derivatives, such as those based on the 4-fluoro-3-chloroaniline structure, have shown promising antimicrobial activities. The structural analogs synthesized from 4-fluoro-3-chloroaniline demonstrate the potential of fluorinated imidazo[1,2-a]pyridine compounds in antimicrobial applications (Sathe et al., 2011).
Physicochemical Studies and Applications
Luminescent Properties of Organic Fluorophores
The synthesis of luminescent organic fluorophores, including structures similar to this compound, highlights the potential of these compounds in optoelectronic applications. Such compounds exhibit strong blue emission and high quantum yields, indicative of their utility in materials science and sensor development (Kokorina et al., 2019).
Properties
IUPAC Name |
4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-9-4-5-20-13(8-18-14(20)6-9)15(21)19-12-7-10(16(22)23)2-3-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOINOBFDIYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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